

# Comparative Analysis of mTORC1/2 Inhibitors: AZD3147 vs. AZD8055

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD3147   |           |
| Cat. No.:            | B15620887 | Get Quote |

A Head-to-Head Look at Two Potent Dual mTORC1 and mTORC2 Inhibitors in Oncology Research

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway remains a critical focus for drug development. Dysregulation of this pathway is a common feature in a wide array of human cancers, making mTOR a prime target for therapeutic intervention. Within this domain, dual inhibitors of mTOR complex 1 (mTORC1) and mTORC2 have emerged as promising candidates to overcome the limitations of earlier-generation mTOR inhibitors. This guide provides a comparative analysis of two such potent, selective, and orally bioavailable ATP-competitive mTOR kinase inhibitors: **AZD3147** and AZD8055.

This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available preclinical data, alongside the methodologies of the key experiments cited.

#### **Mechanism of Action: A Shared Target**

Both AZD3147 and AZD8055 are potent small molecule inhibitors that target the kinase activity of mTOR, thereby blocking the functions of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition is a key feature, as it not only affects the downstream signaling of mTORC1, which is involved in cell growth and proliferation, but also targets mTORC2, a key regulator of cell survival through its phosphorylation of AKT.[2] By inhibiting both complexes, these compounds aim to achieve a more comprehensive blockade of the mTOR pathway, potentially



leading to enhanced anti-tumor activity compared to mTORC1-selective inhibitors like rapamycin.

## In Vitro Potency and Selectivity

A direct comparison of the in vitro potency of **AZD3147** and AZD8055 reveals that both compounds are highly potent inhibitors of mTOR.

| Parameter                      | AZD3147   | AZD8055                                     |
|--------------------------------|-----------|---------------------------------------------|
| mTOR Kinase IC50               | 1.5 nM[1] | 0.8 nM[2][3]                                |
| mTORC1 IC50 (MDA-MB-468 cells) | 40.7 nM   | Not explicitly stated in the same cell line |
| mTORC2 IC50 (MDA-MB-468 cells) | 5.75 nM   | Not explicitly stated in the same cell line |
| Selectivity over PI3K isoforms | >300-fold | ~1,000-fold[3]                              |

As the table indicates, both molecules exhibit nanomolar potency against mTOR kinase. AZD8055 appears to have a slightly lower IC50 for the overall mTOR kinase activity. However, data for **AZD3147** in MDA-MB-468 cells demonstrates its potent inhibition of both mTORC1 and mTORC2. Both compounds show excellent selectivity for mTOR over the closely related PI3K isoforms, which is a desirable characteristic to minimize off-target effects.

## **Cellular Proliferation and Anti-Tumor Activity**

The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines.

| Cell Line           | Cancer Type       | AZD3147 IC50  | AZD8055 IC50          |
|---------------------|-------------------|---------------|-----------------------|
| Kelly               | Neuroblastoma     | 0.88 nM       | Not available         |
| IMR-32              | Neuroblastoma     | 662.4 nM      | Not available         |
| PPTP Panel (median) | Pediatric Cancers | Not available | 24.7 nM (relative)[4] |



**AZD3147** has shown potent inhibition of cell viability in the Kelly neuroblastoma cell line. Data for AZD8055 from the Pediatric Preclinical Testing Program (PPTP) demonstrates its broad activity across a panel of childhood cancer cell lines, with a median relative IC50 of 24.7 nM.[4]

## **In Vivo Efficacy**

While in vivo data for **AZD3147** is not readily available in the public domain, extensive preclinical in vivo studies have been conducted for AZD8055, demonstrating its anti-tumor efficacy in various xenograft models.

AZD8055 In Vivo Efficacy in U87-MG Human Glioma Xenografts[2]

| Dosing Regimen              | Duration | Tumor Growth Inhibition |
|-----------------------------|----------|-------------------------|
| 2.5 mg/kg/day (twice daily) | 10 days  | 33%                     |
| 5 mg/kg/day (twice daily)   | 10 days  | 48%                     |
| 10 mg/kg/day (twice daily)  | 10 days  | 77%                     |
| 10 mg/kg/day (once daily)   | 10 days  | 57%                     |
| 20 mg/kg/day (once daily)   | 10 days  | 85%                     |

These results highlight the dose-dependent anti-tumor activity of AZD8055 in a glioma model. The compound has also shown significant tumor growth inhibition in other xenograft models, including those for non-small cell lung cancer and multiple myeloma.[5][6]

### **Signaling Pathway Modulation**

The mechanism of action of these inhibitors is further elucidated by their effects on downstream signaling pathways.





Click to download full resolution via product page

**Figure 1:** Simplified mTOR signaling pathway and points of inhibition by **AZD3147** and AZD8055.

Both **AZD3147** and AZD8055 inhibit the phosphorylation of key downstream targets of both mTORC1 (e.g., S6 ribosomal protein) and mTORC2 (e.g., AKT at Ser473).[2] This dual action prevents the feedback activation of AKT that is often observed with mTORC1-only inhibitors.

## **Experimental Protocols**



Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited.

#### mTOR Kinase Assay (General Protocol)

The inhibitory activity of the compounds against mTOR kinase is typically determined using a biochemical assay.



Click to download full resolution via product page

Figure 2: General workflow for an in vitro mTOR kinase inhibition assay.

#### Methodology:

- Reagents: Recombinant human mTOR enzyme, a specific substrate (e.g., recombinant 4E-BP1), ATP, and the test compound (AZD3147 or AZD8055) at various concentrations.
- Procedure: The enzyme, substrate, and test compound are incubated together. The kinase reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).



 Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

#### **Cell Viability (MTT) Assay**

The effect of the compounds on cell proliferation and viability is commonly assessed using an MTT assay.

#### Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[7]
- Compound Treatment: The cells are then treated with various concentrations of AZD3147 or AZD8055 for a specified period (e.g., 72 hours).[7][8]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][8]
- Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[7][8]
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[7][8]
- Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value for cell viability is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

#### In Vivo Xenograft Studies

The anti-tumor efficacy of the compounds in a living organism is evaluated using xenograft models.





Click to download full resolution via product page

**Figure 3:** Workflow of a typical in vivo xenograft study.

#### Methodology:

 Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[4][9]



- Tumor Implantation: Human cancer cells (e.g., U87-MG) are injected subcutaneously into the mice.[9]
- Tumor Growth and Treatment: Once tumors reach a certain volume, the mice are
  randomized into treatment and control groups. The treatment group receives the test
  compound (e.g., AZD8055) orally at specified doses and schedules, while the control group
  receives a vehicle.[4][9]
- Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[4]
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The percentage of tumor growth inhibition in the treated groups is calculated relative to the control group.

#### Conclusion

Both AZD3147 and AZD8055 are highly potent and selective dual mTORC1/2 inhibitors with strong preclinical rationale for their use in oncology. While both demonstrate impressive in vitro potency, the publicly available data for AZD8055 is more extensive, particularly concerning its in vivo efficacy across a range of cancer models. The lack of published in vivo data for AZD3147 makes a direct comparative assessment of their anti-tumor activity in a preclinical setting challenging.

For researchers and drug developers, AZD8055 provides a well-characterized tool for investigating the therapeutic potential of dual mTORC1/2 inhibition. Further publication of preclinical and clinical data for **AZD3147** will be crucial to fully understand its therapeutic potential and to draw more definitive comparisons with AZD8055 and other mTOR inhibitors. The choice between these compounds for further investigation will likely depend on the specific cancer type, the desired pharmacokinetic profile, and the availability of further data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8055 [openinnovation.astrazeneca.com]
- 3. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of mTORC1/2 Inhibitors: AZD3147 vs. AZD8055]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620887#comparative-analysis-of-azd3147-and-azd8055]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com